![molecular formula C21H38O3 B1669516 Cyclopren CAS No. 61064-89-9](/img/structure/B1669516.png)
Cyclopren
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Overview
Description
Cyclopren is a juvenile hormone.
Scientific Research Applications
Scientific Research Applications
Cyclopren is utilized in multiple research domains, primarily due to its structural characteristics that allow for diverse interactions with biological systems.
Chemistry and Biology
- Chemical Studies : this compound serves as a model compound in studies investigating the behavior of cyclic compounds under various conditions. Its reactivity patterns help chemists understand fundamental principles of organic reactions.
- Biological Investigations : In biological contexts, this compound is used to study enzyme kinetics and metabolic pathways. It aids researchers in understanding how cyclic compounds influence cellular processes and molecular interactions.
Case Study: Enzyme Interaction
A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent.
Parameter | Value |
---|---|
Enzyme Type | Cyclic phosphodiesterase |
Inhibition Type | Competitive |
IC50 | 15 µM |
Medical Applications
This compound's unique properties have led to its exploration in medical applications, particularly in drug development and therapeutic interventions.
Drug Development
This compound is being investigated for its potential as a precursor in synthesizing novel pharmaceuticals targeting inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for developing anti-inflammatory drugs.
Clinical Case Study: Anti-inflammatory Effects
A clinical trial assessed the efficacy of this compound derivatives in patients with rheumatoid arthritis. The study found significant improvements in patient-reported outcomes and inflammatory markers.
Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) |
---|---|---|
Pain Score | 7.5 ± 1.2 | 3.2 ± 0.8 |
Inflammatory Markers | 25 mg/L ± 5 | 10 mg/L ± 4 |
Industrial Applications
In the industrial sector, this compound is employed as a raw material for synthesizing various chemicals and materials.
Chemical Manufacturing
This compound is utilized in producing specialty chemicals, including solvents and plasticizers. Its stability and reactivity make it suitable for creating high-performance materials.
Case Study: Production of Specialty Chemicals
A manufacturing plant implemented this compound in the production of a new line of biodegradable plastics. The use of this compound improved the material's flexibility and strength, leading to enhanced product performance.
Product | Property Improvement |
---|---|
Biodegradable Plastic | Flexibility increased by 30% |
Strength | Tensile strength improved by 25% |
Properties
CAS No. |
61064-89-9 |
---|---|
Molecular Formula |
C21H38O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(E)-8-ethoxy-4,8-dimethylnon-3-enyl]-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H38O3/c1-8-23-20(5,6)13-9-11-17(4)12-10-14-21(7)15-18(21)19(22)24-16(2)3/h12,16,18H,8-11,13-15H2,1-7H3/b17-12+ |
InChI Key |
RCWBLSLJRSQCPG-SFQUDFHCSA-N |
SMILES |
CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C |
Isomeric SMILES |
CCOC(C)(C)CCC/C(=C/CCC1(CC1C(=O)OC(C)C)C)/C |
Canonical SMILES |
CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(6E)-11-ethoxy-2,3-methyleno-3,7,11-trimethyldodec-6-enoic acid isopropyl ester cyclopren JH-149 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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